![molecular formula C18H22ClN5O2S B2403190 5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-82-8](/img/structure/B2403190.png)
5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a piperazine ring, a thiazole ring, and a triazole ring . These functional groups are common in many pharmaceutical compounds, suggesting potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The piperazine ring, for instance, is a common structural motif found in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The 1,2,4-triazole ring is another important feature, found in many well-established drugs with diverse therapeutic activities .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The piperazine moiety in this compound plays a crucial role in drug design. Several drugs containing piperazine derivatives have been developed, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore the potential of this compound as a scaffold for novel drug candidates. Its unique thiazolo-triazolone structure may offer advantages in terms of binding affinity, selectivity, and pharmacokinetics.
Antitumor Activity
Recent studies have investigated the antitumor properties of related piperazine derivatives. For instance, compounds with similar structural features have demonstrated promising antitumor activity against cancer cell lines. Notably, some derivatives increased phosphorylation of H2AX, a marker of DNA damage response, comparable to Olaparib, a known PARP inhibitor . Further exploration of this compound’s antitumor potential is warranted.
Alkene Hydromethylation
Interestingly, the compound’s structure suggests potential reactivity in alkene hydromethylation reactions. Paired with a Matteson–CH₂–homologation, it could enable formal anti-Markovnikov alkene hydromethylation, a transformation that remains relatively unexplored . Investigating its reactivity with various alkenes could yield valuable insights.
Heterocyclic Synthesis
The thiazolo-triazolone framework offers opportunities for heterocyclic synthesis. Researchers have explored cyclization methods, such as the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate, leading to protected piperazines . These synthetic routes contribute to the diversity of heterocyclic compounds available for drug discovery.
Photocatalytic Synthesis
Photocatalysis has gained prominence in organic synthesis. Researchers have explored photocatalytic methods for constructing complex molecules. Investigating the photochemical behavior of this compound could reveal novel synthetic pathways, especially considering its thiazolo-triazolone core .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . Similarly, piperazine derivatives are widely employed in drugs and show a wide range of biological and pharmaceutical activity .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
For instance, the piperazine ring is known to enhance the bioavailability of many drugs .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound might have potential therapeutic effects against various diseases .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-4-2-3-5-14(13)19)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDDFWGSVBRGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

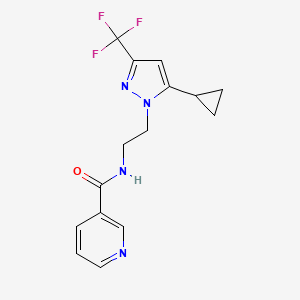
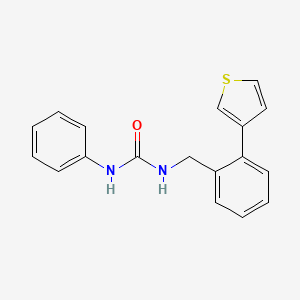
![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)
![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)
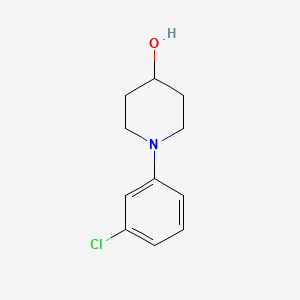
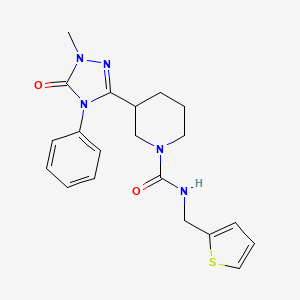
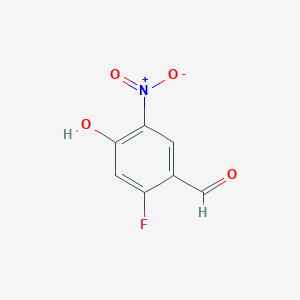
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)
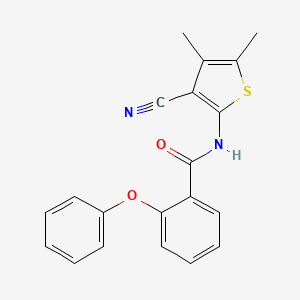
![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)